
Methyl 4-((3-bromobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((3-bromobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-Cancer Drugs
One notable application of structurally related brominated compounds is in the synthesis of anti-cancer drugs. Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, for example, serves as a key intermediate for drugs inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells, including cancer cells. This synthesis process involves several steps, starting with the preparation of 2-amino-5-methylbenzoic acid, followed by reactions leading to the desired brominated compound (Cao Sheng-li, 2004).
Study of Brominated Compounds in Natural Products
Research on brominated natural products, such as those isolated from the red alga Rhodomela confervoides, highlights the potential of brominated compounds in the development of novel bioactive substances. These studies have led to the discovery of new bromophenols and brominated tetrahydroisoquinolines with interesting structural features, suggesting the possibility of synthesizing related compounds for various applications (Ming Ma et al., 2007).
Photolabile Protecting Groups
Another research area involves the use of brominated hydroxyquinolines as photolabile protecting groups. These compounds, including ones with bromo- and hydroxyquinoline structures, have been studied for their efficient release of protected molecules upon exposure to light, making them useful in controlled release technologies and studies requiring spatial and temporal control of molecule activation (O. Fedoryak & T. M. Dore, 2002).
Catalytic Activity in Organic Synthesis
Brominated compounds also play a role in catalysis, as seen in the synthesis of cyclic (alkyl)(amino)carbenes and their application in gold(I)-catalyzed reactions. These reactions are crucial for the construction of complex heterocycles, including dihydroquinoline derivatives, demonstrating the value of brominated intermediates in facilitating diverse chemical transformations (Xiaoming Zeng et al., 2009).
Eigenschaften
IUPAC Name |
methyl 4-[(3-bromophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-18(23)15-16(20-10-11-5-4-6-12(19)9-11)13-7-2-3-8-14(13)21-17(15)22/h2-9H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLAFNWNGZXVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-bromobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

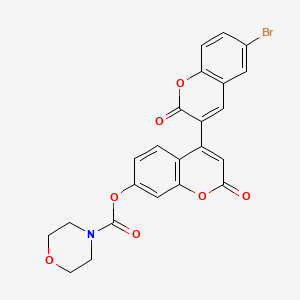
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide](/img/structure/B2472074.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2472079.png)
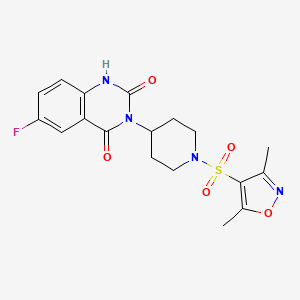
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2472083.png)
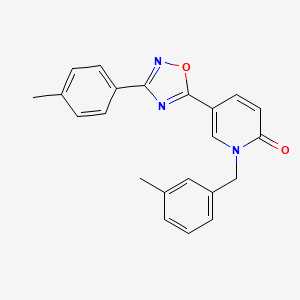
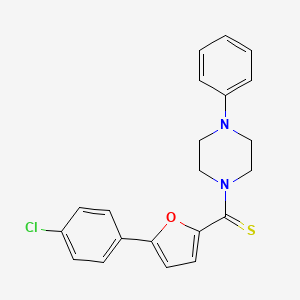
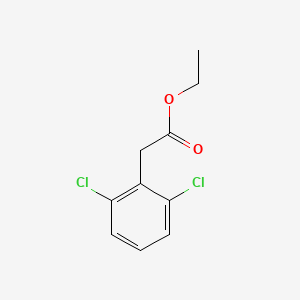
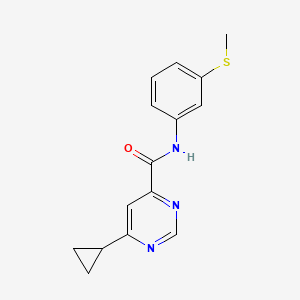
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2472089.png)
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2472092.png)
![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)
![3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2472095.png)